1-Propan-1,1,3,3,3-d5-ol(9CI)

Description

Overview of 1-Propan-1,1,3,3,3-d5-ol as a Specialized Research Tool

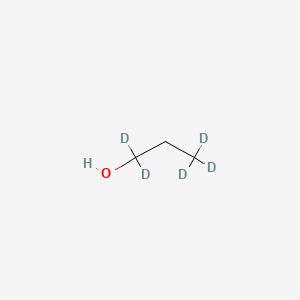

1-Propan-1,1,3,3,3-d5-ol is a deuterated isotopologue of 1-propanol (B7761284). In this molecule, five hydrogen atoms at specific positions (the two on the first carbon and the three on the third carbon) have been replaced by deuterium (B1214612) atoms. This specific labeling pattern makes it a highly specialized tool for scientific investigation.

As a research tool, 1-Propan-1,1,3,3,3-d5-ol is primarily utilized in:

Kinetic Isotope Effect Studies: The presence of heavier deuterium atoms at the C-1 and C-3 positions can influence the rate of reactions involving the cleavage of carbon-hydrogen bonds at these sites. Studying these effects provides insight into reaction mechanisms.

Metabolic Tracing: In biological systems, it can be used to trace the metabolic pathways of alcohols, observing how they are incorporated and transformed by enzymes.

NMR Spectroscopy: It can be used as a solvent or a reference compound in NMR studies, where the absence of protons at the labeled positions reduces signal interference.

The synthesis of such a specifically labeled compound requires precise chemical methods, often involving direct deuteration using deuterium gas (D₂) and transition metal catalysts.

| Property | Value |

| IUPAC Name | 1,1,3,3,3-pentadeuteriopropan-1-ol |

| Molecular Formula | C₃H₃D₅O |

| Molecular Weight | 65.12 g/mol |

| Deuterium Enrichment | Typically ≥98 atom % D |

| CAS Number | 188894-71-5 |

This table contains data for 1-Propan-1,1,3,3,3-d5-ol.

Historical Context and Evolution of Deuterated Compounds in Mechanistic and Analytical Studies

The journey of using deuterated compounds in research began with the discovery of deuterium itself. In 1931, Harold Urey spectroscopically identified this heavier isotope of hydrogen, a discovery for which he was awarded the Nobel Prize in Chemistry in 1934. ucsb.edu Shortly after, in 1933, the first pure sample of deuterium oxide (D₂O or "heavy water") was isolated. princeton.edu

These early discoveries paved the way for the development of stable isotope tracer methodologies, which have been refined over the past 80 years. nih.gov Initially, the analysis of these labeled compounds required the use of early mass spectrometers, which were not widely available. nih.gov An early example of the use of isotopic labeling was in studying the hydrogen-deuterium exchange in phenol (B47542) when dissolved in deuterated water, which demonstrated that phenol readily undergoes hydrogen-exchange reactions. wikipedia.org

For a period, the commercial availability of long-lived radioisotopes like Carbon-14 led to radio-tracers becoming more common for studying biological processes. nih.gov However, the advantages of stable isotopes, particularly their non-radioactive nature, led to a resurgence in their use. pharmiweb.com The development of advanced analytical techniques like high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy has further expanded the applications of deuterated compounds. wikipedia.org Today, they are fundamental tools used to unravel complex chemical and biological mechanisms, from organometallic reaction pathways to the metabolic fate of pharmaceuticals. thalesnano.comresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C3H8O |

|---|---|

Molecular Weight |

65.13 g/mol |

IUPAC Name |

1,1,3,3,3-pentadeuteriopropan-1-ol |

InChI |

InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i1D3,3D2 |

InChI Key |

BDERNNFJNOPAEC-WNWXXORZSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])CC([2H])([2H])O |

Canonical SMILES |

CCCO |

Origin of Product |

United States |

Applications in Spectroscopic Characterization and Molecular Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. However, the signals from protons in a sample can be overwhelming, especially those from the solvent. Deuterated compounds like 1-Propan-1,1,3,3,3-d5-ol play a crucial role in mitigating these challenges.

In proton NMR (¹H NMR), the large signal from a proton-containing solvent can obscure the signals of the analyte, the substance being studied. simsonpharma.commagritek.com By using a deuterated solvent, in which most hydrogen atoms are replaced by deuterium (B1214612), the solvent's signal is significantly reduced or eliminated from the spectrum. simsonpharma.comalfa-chemistry.com This is because deuterium resonates at a different frequency than protons. simsonpharma.com While deuteration is never 100% complete, the residual proton signals in the solvent are typically small and well-characterized. ucla.edu This allows for a much clearer and more precise analysis of the analyte's proton signals. alfa-chemistry.com

Modern NMR spectrometers can also "lock" onto the deuterium signal of the solvent to stabilize the magnetic field, leading to more accurate and reproducible results. simsonpharma.com

The substitution of a hydrogen atom with deuterium can cause small but measurable changes in the chemical shifts of nearby nuclei, a phenomenon known as the deuterium isotope effect. nih.govmdpi.com These perturbations, though subtle, can provide valuable structural information. acs.org The magnitude of this effect can depend on the stereochemical relationship between the deuterium and the observed nucleus. acs.org

For instance, deuterium isotope effects on ¹³C NMR chemical shifts can be observed over several bonds and even through hydrogen bonds. nih.govrsc.org These long-range effects can be used to probe molecular conformation and intermolecular interactions. mdpi.comrsc.org By analyzing these small shifts, researchers can gain insights into the three-dimensional structure of a molecule.

In Carbon-13 NMR (¹³C NMR), the coupling between carbon and directly attached deuterium atoms provides valuable information. The signal for a carbon atom bonded to one deuterium (CD) appears as a 1:1:1 triplet, a CD₂ group as a 1:2:3:2:1 quintet, and a CD₃ group as a 1:3:6:7:6:3:1 septet. blogspot.com This characteristic splitting pattern allows for the direct identification of deuterated carbon centers within a molecule.

The analysis of deuterated compounds using ¹³C NMR can reveal the extent and location of isotopic labeling. blogspot.comacs.org This is particularly useful in mechanistic studies where tracking the position of deuterium atoms can elucidate reaction pathways. Furthermore, the isotope shift between a protonated and a deuterated carbon can also provide structural information. blogspot.com

Identifying the signal corresponding to a hydroxyl (-OH) proton in a ¹H NMR spectrum can sometimes be challenging due to its variable chemical shift. nanalysis.com A simple and effective technique to confirm the assignment of an -OH proton is through a "D₂O shake". blogspot.comopenochem.org

This involves adding a small amount of deuterium oxide (D₂O) to the NMR sample. blogspot.com The labile hydroxyl proton will readily exchange with the deuterium from D₂O. openochem.orgwikipedia.org Since deuterium is not observed in a ¹H NMR experiment, the original -OH signal disappears from the spectrum, confirming its identity. openochem.org This method is also applicable to other exchangeable protons, such as those in amine (-NH) and carboxylic acid (-COOH) groups. openochem.org

Mass Spectrometry (MS) Applications in Chemical Research

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. Isotopic labeling with deuterium is a powerful tool in MS for identifying molecular ions and understanding how molecules break apart. washington.eduwikipedia.org

In mass spectrometry, a compound is ionized and then breaks apart into smaller, charged fragments. The pattern of these fragments, known as the mass spectrum, is a unique fingerprint of the molecule. By using a deuterated compound like 1-Propan-1,1,3,3,3-d5-ol, researchers can track the deuterium atoms through the fragmentation process. washington.eduwikipedia.org

When a molecule containing deuterium fragments, the resulting ions will have a higher mass corresponding to the number of deuterium atoms they retain. By comparing the mass spectrum of the unlabeled compound with that of its deuterated analog, scientists can deduce the fragmentation pathways. plos.orgnih.gov For example, if a fragment ion from the deuterated compound has a mass that is five units higher than the corresponding fragment from the unlabeled compound, it indicates that all five deuterium atoms from the original molecule are present in that fragment. This information is crucial for elucidating the structure of the molecule and understanding its chemical behavior under the conditions of mass spectrometry.

This technique is particularly valuable in metabolomics and proteomics, where it is used to identify and quantify complex mixtures of biomolecules. washington.educhemrxiv.org

High-Resolution Mass Spectrometry for Isotopic Purity and Compositional Assessment

High-resolution mass spectrometry (HRMS) is a powerful analytical technique that allows for the precise determination of the mass-to-charge ratio (m/z) of ions, enabling the differentiation of molecules with very similar nominal masses. researchgate.netenovatia.com This capability is crucial for assessing the isotopic purity and elemental composition of isotopically labeled compounds like 1-Propan-1,1,3,3,3-d5-ol. researchgate.net

Isotopic purity refers to the percentage of a sample that consists of the desired isotopically labeled molecule. For 1-Propan-1,1,3,3,3-d5-ol, this means determining the proportion of molecules that contain exactly five deuterium atoms at the specified positions. During the synthesis of isotopically labeled compounds, it is common for a distribution of isotopologues to be produced, containing varying numbers of the heavy isotope. researchgate.net HRMS can resolve the mass differences between these isotopologues, allowing for their relative abundances to be quantified. researchgate.netresearchgate.net This is achieved by comparing the measured isotopic pattern to the theoretically expected pattern, after correcting for the natural abundance of isotopes of other elements in the molecule (e.g., ¹³C). researchgate.net The high mass accuracy of HRMS, often in the sub-parts-per-million (ppm) range, ensures an unambiguous assignment of the elemental composition of each isotopologue. enovatia.com

The determination of isotopic purity is critical for the use of 1-Propan-1,1,3,3,3-d5-ol as an internal standard in quantitative mass spectrometry. An inaccurate assessment of the isotopic purity will lead to errors in the preparation of the internal standard stock solution and subsequently to biased quantitative results. researchgate.net

Furthermore, HRMS can be employed for the compositional assessment of the deuterated propanol (B110389). This involves confirming the elemental formula of the molecule by measuring its exact mass. The high resolving power of modern mass spectrometers can separate isobaric interferences, which are ions of different elemental compositions but the same nominal mass. researchgate.netcaltech.edu For instance, HRMS can distinguish between the desired deuterated propanol and any potential contaminants that may have a similar mass. This capability is essential for quality control and to ensure the integrity of the labeled compound.

Table 2: High-Resolution Mass Spectrometry Parameters for Isotopic Purity Assessment

| Parameter | Description | Importance for 1-Propan-1,1,3,3,3-d5-ol |

| Mass Resolution | The ability to distinguish between two peaks of slightly different m/z. | Essential to separate the desired d5-isotopologue from other isotopologues (d0-d4, d6, etc.) and isobaric interferences. researchgate.net |

| Mass Accuracy | The closeness of the measured m/z to the true m/z. | Confirms the elemental composition and ensures correct identification of the deuterated compound. enovatia.com |

| Isotopic Pattern | The distribution of peaks corresponding to the different isotopologues of a molecule. | Used to calculate the isotopic purity by comparing the experimental pattern to the theoretical distribution. researchgate.net |

| Deisotoping | A computational process that collapses an isotopic distribution into a single monoisotopic peak. | Simplifies complex spectra and aids in the accurate determination of the monoisotopic mass of the labeled compound. enovatia.com |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of molecules. libretexts.orgyoutube.com When applied to isotopically labeled compounds like 1-Propan-1,1,3,3,3-d5-ol, these methods provide detailed insights into molecular structure, bonding, and intermolecular interactions.

Vibrational Analysis of Deuterated Propanols: Isotopic Shifts and Band Assignments

The substitution of hydrogen with deuterium, a heavier isotope, leads to predictable changes in the vibrational frequencies of a molecule. libretexts.org According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. libretexts.org Since deuterium is approximately twice as heavy as hydrogen, the vibrational modes involving the C-D and O-D bonds in 1-Propan-1,1,3,3,3-d5-ol will occur at lower frequencies (wavenumbers) compared to the corresponding C-H and O-H vibrations in non-deuterated propanol. libretexts.org This phenomenon is known as an isotopic shift.

These isotopic shifts are invaluable for the definitive assignment of vibrational bands in the IR and Raman spectra of propanol. By comparing the spectra of the deuterated and non-deuterated forms, specific peaks can be confidently attributed to particular vibrational modes. For example, the broad O-H stretching band typically observed around 3300-3500 cm⁻¹ in the IR spectrum of 1-propanol (B7761284) will shift to a lower frequency in the spectrum of its deuterated analog containing an O-D group. researchgate.net Similarly, the C-H stretching vibrations in the 2800-3000 cm⁻¹ region will be replaced by C-D stretching bands at lower wavenumbers in 1-Propan-1,1,3,3,3-d5-ol.

The magnitude of the isotopic shift can also provide information about the nature of the vibration. Vibrations that are highly localized to the substituted atom will exhibit a larger shift than those that are delocalized over the entire molecule. libretexts.org

Table 3: Expected Isotopic Shifts in the Vibrational Spectrum of 1-Propan-1,1,3,3,3-d5-ol

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) in 1-Propanol | Expected Shift upon Deuteration |

| O-H Stretch | 3200-3600 | Significant shift to lower frequency |

| C-H Stretch (aliphatic) | 2850-3000 | Significant shift to lower frequency for C-D stretches |

| C-O Stretch | 1000-1260 | Minor shift |

| O-H Bend | 1330-1440 | Significant shift to lower frequency for O-D bend |

| C-H Bend | 1350-1480 | Significant shift to lower frequency for C-D bends |

Probing Intermolecular Interactions and Hydrogen Bonding Networks through Deuteration

1-propanol, being a protic solvent, exhibits strong intermolecular hydrogen bonding. quora.comnih.gov These hydrogen bonds play a crucial role in determining its physical properties. Deuteration of the hydroxyl group (O-H to O-D) can subtly alter the strength and dynamics of these hydrogen bonds, a phenomenon known as the geometric isotope effect or the Ubbelohde effect. nih.govaps.org

Generally, deuterium bonds (D-bonds) are considered slightly stronger than hydrogen bonds (H-bonds) due to the lower zero-point vibrational energy of the O-D bond compared to the O-H bond. nih.gov This can lead to a slight elongation of the hydrogen bond distance upon deuteration. aps.org These subtle changes in the hydrogen-bonding network can be probed using IR and Raman spectroscopy. The position, width, and intensity of the O-H (or O-D) stretching band are particularly sensitive to the hydrogen-bonding environment. mdpi.com A shift to a lower frequency and broadening of this band are indicative of stronger hydrogen bonding. mdpi.com

By comparing the vibrational spectra of 1-propanol and 1-Propan-1,1,3,3,3-d5-ol (or a selectively O-deuterated version), researchers can gain a deeper understanding of the structure and dynamics of the hydrogen-bonding network in liquid propanol. nih.govnih.gov This information is valuable for understanding the solvation properties of propanol and its behavior in mixtures.

In Situ Spectroscopic Studies with Labeled Compounds for Reaction Monitoring

The distinct vibrational signatures of isotopically labeled compounds make them excellent probes for monitoring chemical and biochemical reactions in situ. youtube.comnih.gov By using 1-Propan-1,1,3,3,3-d5-ol as a reactant or a solvent in a reaction, its unique spectral features in the IR or Raman spectrum can be tracked over time to follow the progress of the reaction. rsc.org

For example, if 1-Propan-1,1,3,3,3-d5-ol is being consumed in a reaction, the intensity of its characteristic C-D or O-D vibrational bands will decrease over time. Conversely, if a new product containing deuterium is formed, new vibrational bands will appear and grow in intensity. This allows for the real-time monitoring of reaction kinetics and the identification of reaction intermediates. youtube.com

The use of isotopically labeled compounds is particularly advantageous in complex reaction mixtures where the spectra of the reactants, products, and solvent may overlap. The isotopic shifts of the labeled compound's vibrational bands can move them to a region of the spectrum with less interference, enabling more accurate and sensitive detection. nih.gov This approach has been successfully applied in various fields, including catalysis, electrochemistry, and enzymology, to elucidate reaction mechanisms and kinetics. nih.govrsc.org

Mechanistic Investigations Through Kinetic and Isotopic Effects

Kinetic Isotope Effects (KIE) in Chemical Transformations

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in the reactants is replaced with one of its isotopes. wikipedia.org This effect is particularly pronounced when hydrogen (¹H) is substituted with deuterium (B1214612) (²H or D) due to the significant mass difference. wikipedia.org The study of KIEs provides invaluable information about the rate-determining step of a reaction. princeton.edulibretexts.org

Determination of Rate-Determining Steps via Deuterium Substitution

The substitution of hydrogen with deuterium can significantly alter reaction rates, a phenomenon that is harnessed to identify the rate-limiting step of a reaction. libretexts.org If the bond to the isotopically labeled hydrogen is broken or formed in the slowest step, a primary kinetic isotope effect is observed, typically with a kH/kD ratio between 1 and 8. libretexts.org

For instance, in the oxidation of alcohols, if the cleavage of the C-H bond on the carbon bearing the hydroxyl group is the rate-determining step, a significant KIE is expected. chemguide.co.uk The bromination of acetone (B3395972) serves as a classic example; a kH/kD of 7 indicated that the tautomerization involving the breaking of a C-H bond is the rate-determining step, not the subsequent reaction with bromine. libretexts.org Similarly, in elimination reactions, a large KIE (e.g., kH/kD = 6.7) is consistent with an E2 mechanism where the C-H bond is broken in the rate-determining step, while a small KIE (e.g., kH/kD = 1.4) suggests an E1 mechanism where this bond is not broken in the slow step. princeton.edu The use of specifically deuterated compounds like 1-Propan-1,1,3,3,3-d5-ol allows for a precise determination of which C-H bond cleavage is kinetically significant.

Primary and Secondary Kinetic Isotope Effects in Alcohol Dehydrogenation and Oxidation

In the context of alcohol oxidation, both primary and secondary KIEs offer mechanistic insights. A primary KIE arises when the C-H or O-H bond being cleaved in the rate-determining step is deuterated. wikipedia.org For example, the oxidation of isopropanol (B130326) to acetone, catalyzed by rat liver alcohol dehydrogenase, exhibits a significant KIE. nih.gov

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. wikipedia.org These effects are generally smaller but can still provide valuable information about changes in hybridization or hyperconjugation at the transition state. princeton.edu For example, in nucleophilic substitution reactions, secondary KIEs at the α-carbon can help distinguish between SN1 and SN2 mechanisms. wikipedia.org In the enzymatic oxidation of alcohols, secondary KIEs can reveal details about the enzyme-substrate interactions and the structure of the transition state. nih.gov

Table 1: Representative Kinetic Isotope Effects in Alcohol Oxidation

| Reaction | Isotopic Substitution | kH/kD | Implication | Reference |

| Bromination of Acetone | α-deuteration | 7 | C-H bond breaking is rate-determining | libretexts.org |

| E2 Elimination | β-deuteration | 6.7 | C-H bond breaking is rate-determining | princeton.edu |

| E1 Elimination | β-deuteration | 1.4 | C-H bond breaking is not rate-determining | princeton.edu |

| Oxidation of Isopropanol | Perdeuteration (isopropanol-d7) | 2.3 (in vitro), 2.4 (in vivo) | Alcohol dehydrogenase activity is rate-limiting | nih.gov |

This table is for illustrative purposes and includes examples from similar reactions to demonstrate the principles of KIEs.

Influence of Deuterium on Reaction Pathways and Selectivity

The presence of deuterium can not only slow down a reaction but also influence its pathway and the distribution of products. This is because the higher activation energy required to break a C-D bond compared to a C-H bond can make an alternative reaction pathway, with a lower activation energy, more favorable. chem-station.com

For example, in the catalytic dehydration of 1-propanol (B7761284) over certain zeolites, experiments with deuterated 1-propanol (CH₃CH₂CH₂OD) showed deuterium incorporation into all products, including propene. This surprising result suggested a more complex mechanism than a simple E1 or E2 elimination, possibly involving oligomerization and cracking pathways. osti.gov The distribution of deuterium in the products can thus provide a fingerprint of the operative reaction mechanism. osti.gov In synthetic chemistry, this effect can be exploited to enhance the selectivity of a reaction by slowing down an undesired side reaction that involves C-H bond cleavage. chem-station.com

Isotopic Tracing in Complex Reaction Mechanisms

Isotopic labeling with deuterium is a powerful technique for tracing the fate of atoms throughout a complex reaction sequence. By following the position of the deuterium atoms in the products, chemists can deduce the pathways of atom and group transfers, as well as rearrangements. youtube.com

Elucidation of Electron Transfer and Proton Transfer Pathways

In many biochemical and chemical reactions, the transfer of protons and electrons is a key process. Deuterium labeling can help to unravel these pathways. For instance, in reactions involving proton-coupled electron transfer, the KIE can provide information on the timing of proton and electron movement.

Studies on excited-state deuteron (B1233211) transfer (ESDT) in model systems have shown that the rate of deuteron transfer can be significantly slower than proton transfer due to both the higher energy barrier and the heavier mass of the deuteron, which hinders quantum tunneling. researchgate.net In the gas phase, hydrogen-deuterium exchange reactions between carbanions and deuterated alcohols like CH₃OD have been used to probe the reactivity and structure of the anions. osti.gov The extent of H/D exchange can reveal the number of acidic protons in the carbanion and provide insights into the proton transfer mechanism. libretexts.org

Tracing Carbon and Hydrogen Atom Rearrangements in Organic Reactions

Deuterium labeling is an indispensable tool for tracking rearrangements of carbon skeletons and hydrogen atoms in organic reactions. nih.gov By placing a deuterium label at a specific position in a reactant molecule, its location in the product can reveal whether the original C-H bond was broken and if any hydrogen atoms have migrated.

For example, in the study of enzyme-catalyzed reactions, such as the one mediated by yeast enolase, deuterium labeling at C-2 and C-3 of the substrate helped to determine that the reaction proceeds through a stepwise mechanism involving proton abstraction followed by hydroxide (B78521) loss. nih.gov Similarly, in the liquid-phase reforming of 1-propanol, isotopic studies would be crucial to definitively trace the origin of products like ethane (B1197151) and to understand the complex network of dehydrogenation, decarbonylation, and disproportionation reactions. uah.edu The use of 1-Propan-1,1,3,3,3-d5-ol in such studies would allow for the unambiguous tracking of the hydrogen atoms at the C-1 and C-3 positions, providing clear evidence for or against proposed rearrangement pathways.

Applications in Catalytic Systems (e.g., Fischer-Tropsch Synthesis, Electrocatalysis)

In the realm of heterogeneous catalysis, understanding the sequence of elementary steps on a catalyst's surface is paramount for designing more efficient and selective materials. 1-Propan-1,1,3,3,3-d5-ol serves as an invaluable tracer molecule in complex catalytic environments like Fischer-Tropsch synthesis and alcohol electrocatalysis.

Fischer-Tropsch Synthesis

The Fischer-Tropsch (F-T) synthesis is a collection of reactions that convert synthesis gas (syngas), a mixture of carbon monoxide and hydrogen, into liquid hydrocarbons and other chemicals. wikipedia.org The underlying mechanism is exceedingly complex, involving initiation, propagation, and termination steps on the surface of catalysts, typically based on iron or cobalt. mdpi.commdpi.com Several mechanisms have been proposed, including the carbide mechanism and the CO insertion mechanism, to describe the formation of hydrocarbon chains. mdpi.comresearchgate.net

The addition of isotopically labeled molecules, such as alcohols, to the F-T feed stream is a well-established technique to probe the mechanism of chain growth. acs.orgtue.nl When 1-propan-1,1,3,3,3-d5-ol is introduced into the F-T reactor, its participation in the reaction can be tracked by analyzing the isotopic distribution in the products. This allows researchers to answer key questions about the role of alcohols in the F-T process: whether they act as chain initiators, intermediates, or chain terminators.

The specific deuteration pattern of 1-propan-1,1,3,3,3-d5-ol is particularly informative. For instance, if the propanol (B110389) molecule adsorbs onto the catalyst surface and is incorporated into a growing hydrocarbon chain, the location of the deuterium atoms in the final product can distinguish between different mechanistic pathways.

Table 1: Mechanistic Insights from Deuterium Labeling in Fischer-Tropsch Synthesis

| Observed Product | Mechanistic Implication |

|---|---|

| Deuterated hydrocarbons with the D-labeling distributed along the chain | Propanol likely dissociates to form surface species (e.g., CₓDᵧ) that participate in chain propagation. |

| Higher hydrocarbons (C₄+) containing an intact C₃D₅ propyl group | Suggests that propanol can act as a chain initiator or incorporate via a condensation-type mechanism. |

| No incorporation of deuterium into hydrocarbon products | Indicates that under the given conditions, propanol does not participate significantly in the chain growth process. |

This table presents hypothetical outcomes and their interpretations in an F-T experiment using 1-propan-1,1,3,3,3-d5-ol as a tracer.

Electrocatalysis

The electrooxidation of small organic molecules, such as alcohols, is the fundamental process underpinning direct alcohol fuel cells. A major challenge in this field is the sluggish reaction kinetics and the poisoning of the catalyst surface by reaction intermediates. usp.br Understanding the reaction mechanism, particularly the rate-determining step, is crucial for developing more active and poison-tolerant electrocatalysts.

The use of 1-propan-1,1,3,3,3-d5-ol allows for the determination of the KIE for the propanol electrooxidation reaction. In this context, the deuteration at the α-carbon (C-1) is most critical, as this is the primary site of initial dehydrogenation. By comparing the voltammetric profiles of 1-propanol and 1-propan-1,1,3,3,3-d5-ol, a primary KIE can be calculated. A KIE value significantly greater than 1 implies that the cleavage of the α-C-H (or α-C-D) bond is the rate-determining step. Conversely, a KIE value near 1 would suggest that another step, such as O-H bond cleavage or CO adsorption/desorption, is rate-limiting. capes.gov.br The deuterium atoms at the γ-carbon (C-3) are not expected to participate in the initial oxidation steps and thus serve as an internal control.

Table 2: Interpreting Kinetic Isotope Effects in Propanol Electrooxidation

| Measured KIE (kH/kD) | Rate-Determining Step |

|---|---|

| > 2 | Cleavage of the α-C-H bond is likely the rate-determining step. |

| ≈ 1 | Cleavage of the α-C-H bond is not rate-determining. The slow step may be O-H bond cleavage, adsorption, or surface diffusion. |

kH and kD represent the reaction rate constants for the non-deuterated and deuterated propanol, respectively. The values are illustrative of how KIEs are used for mechanistic diagnosis.

Photodissociation Dynamics and Deuterium Labeling Studies

Photodissociation dynamics is the study of how molecules break apart following the absorption of light. nih.gov These studies provide fundamental insights into chemical bonding and reactivity in electronically excited states. When a molecule like propanol absorbs a photon of sufficient energy, it is promoted to an excited potential energy surface where it can undergo fragmentation.

The use of isotopically labeled molecules such as 1-propan-1,1,3,3,3-d5-ol is a powerful technique in these experiments. By using advanced techniques like velocity map imaging or mass spectrometry to detect the fragments, researchers can determine the products of the dissociation and their kinetic energy and angular distributions. The deuterium labels serve as a clear marker, allowing for the unambiguous identification of the fragmentation channels.

For example, the photodissociation of propanol can lead to the cleavage of various bonds (C-C, C-O, C-H, O-H). By analyzing the mass-to-charge ratio of the resulting ionic fragments, the presence of deuterium helps to pinpoint which bonds were broken. Observing a fragment with a mass of 34 (CD₂OH⁺) versus 31 (CH₂OH⁺) provides direct evidence of which part of the molecule remained intact during a specific fragmentation event. This precision is essential for mapping the complex potential energy surfaces that govern the molecule's behavior after photoexcitation.

Table 3: Potential Photodissociation Fragments of 1-Propan-1,1,3,3,3-d5-ol

| Fragment Formula | Mass (amu) | Corresponding H-Fragment | Mass (amu) | Inferred Bond Cleavage |

|---|---|---|---|---|

| CD₂OH⁺ | 34 | CH₂OH⁺ | 31 | C₁-C₂ bond |

| C₂H₃D₂⁺ | 32 | C₂H₅⁺ | 29 | C₁-O bond |

| CH₃CH₂CD₂O• | 63 | CH₃CH₂CH₂O• | 59 | O-H bond |

This table illustrates some possible neutral and ionic fragments from the photodissociation of 1-propan-1,1,3,3,3-d5-ol and its non-deuterated counterpart, showing how isotopic labeling aids in fragment identification.

Stable Isotope Internal Standards in Quantitative Analytical Chemistry

In quantitative analysis, particularly when coupled with mass spectrometry (MS), the use of a stable isotope-labeled (SIL) internal standard is a preferred approach to enhance accuracy and precision. scispace.comnih.gov 1-Propan-1,1,3,3,3-d5-ol(9CI) functions as an ideal internal standard for the analysis of its unlabeled counterpart, 1-propanol, and other related small-chain alcohols. An internal standard is a compound added in a constant amount to all samples—blanks, calibration standards, and unknowns—to correct for variations during sample processing and analysis. scioninstruments.com The nearly identical chemical and physical properties of a SIL internal standard to the analyte ensure that it experiences similar effects from sample extraction, derivatization, and instrumental analysis, thereby improving the reliability of the results. scispace.comnih.gov

Deuterium-labeled compounds like 1-Propan-1,1,3,3,3-d5-ol(9CI) are frequently used as internal standards because they co-elute closely with the analyte in chromatographic separations and exhibit similar ionization behavior in a mass spectrometer. This co-elution is critical because it helps to compensate for matrix effects, where other components in a complex sample can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.gov The use of SIL analogs has been widely demonstrated to reduce the impact of the sample matrix and yield reproducible and accurate recoveries in LC-MS/MS assays. acanthusresearch.com

However, several considerations must be taken into account when using deuterium-labeled standards. A primary concern is the stability of the deuterium labels. acanthusresearch.com Labels should be positioned on non-exchangeable sites to prevent their replacement by protons from the solvent or matrix. acanthusresearch.com In 1-Propan-1,1,3,3,3-d5-ol(9CI), the deuterium atoms are on carbon atoms, which are generally stable, unlike those on heteroatoms like oxygen, which can readily exchange. acanthusresearch.com Another potential issue is the "isotope effect," where the difference in mass between deuterium and hydrogen can sometimes cause a slight chromatographic separation between the labeled standard and the unlabeled analyte. nih.gov If this separation is significant, the analyte and the internal standard may elute into the ion source at slightly different times, experiencing different degrees of matrix-induced ion suppression and compromising the accuracy of the analysis. nih.gov

| Advantages | Considerations |

|---|---|

| Compensates for variability in sample preparation and injection volume. scispace.comscioninstruments.com | Potential for chromatographic separation from the analyte due to isotope effects. nih.gov |

| Corrects for matrix-induced ion suppression or enhancement in mass spectrometry. nih.gov | Risk of deuterium-hydrogen exchange if labels are in unstable positions. acanthusresearch.com |

| Similar chemical and physical properties lead to similar extraction recovery as the analyte. scispace.com | Possibility of isotopic contribution to the analyte signal if the standard contains unlabeled impurities. acanthusresearch.com |

| Improves accuracy and precision of quantitative results. scispace.com | Higher cost compared to using structurally analogous (non-isotopic) internal standards. scispace.com |

Developing and validating an analytical method using 1-Propan-1,1,3,3,3-d5-ol(9CI) as an internal standard is a meticulous process, essential for ensuring reliable and reproducible results, especially in complex matrices like biological fluids or environmental samples. uva.es The validation process confirms that the analytical procedure is suitable for its intended purpose.

Key validation parameters include:

Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. mdpi.com

Linearity: Establishing a concentration range where the instrument's response is directly proportional to the concentration of the analyte. nih.govnih.gov This is typically assessed by analyzing a series of calibration standards.

Accuracy: The closeness of the measured value to the true value, often determined by analyzing spiked samples with known concentrations of the analyte. mdpi.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (e.g., intra-day and inter-day precision). nih.govnih.gov

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. uva.esmdpi.com

Matrix Effect: The influence of sample components other than the analyte on the measurement. It is evaluated by comparing the response of the analyte in a pure solvent to its response in an extract from a blank sample matrix. uva.es

Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. nih.gov

During method development, the concentration of the internal standard, 1-Propan-1,1,3,3,3-d5-ol(9CI), is optimized to be similar to the expected concentration of the analyte to ensure a robust response ratio. scioninstruments.com The use of this internal standard is critical for compensating for analyte loss during sample preparation steps, such as liquid-liquid extraction or solid-phase extraction, and for correcting variability in instrument performance. scispace.comnih.gov

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity | Demonstrates a proportional relationship between analyte concentration and instrument response. | Correlation coefficient (r²) > 0.99. nih.gov |

| Accuracy | Closeness of measured results to the true value. | Typically within 85-115% of the nominal value (may vary by concentration). |

| Precision | Agreement between a series of measurements. | Relative Standard Deviation (RSD) typically < 15%. nih.gov |

| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard. mdpi.com | Signal-to-noise ratio of interferences should be minimal. |

| Limit of Quantification (LOQ) | Lowest concentration quantifiable with acceptable accuracy and precision. uva.es | Signal-to-noise ratio typically ≥ 10. mdpi.com |

Metabolic Pathway Elucidation in Biological Systems (Non-Clinical Focus)

Isotopically labeled compounds are indispensable tools for tracing the metabolic fate of molecules in biological systems. By introducing a compound like 1-Propan-1,1,3,3,3-d5-ol(9CI) into a biological system (e.g., a cell culture or a microorganism), researchers can follow the deuterium labels through various biochemical reactions, providing direct insight into metabolic pathways.

1-Propan-1,1,3,3,3-d5-ol(9CI) can serve as a labeled substrate to investigate pathways involving short-chain alcohols. For instance, in microorganisms capable of metabolizing glycerol to 1,3-propanediol, a key industrial chemical, 1-propanol can be involved in related pathways. nih.govnih.govfrontiersin.org The biotransformation of glycerol to 1,3-propanediol involves two key enzymatic steps: dehydration of glycerol to 3-hydroxypropionaldehyde (3-HPA) by glycerol dehydratase, and the subsequent reduction of 3-HPA to 1,3-propanediol by 1,3-propanediol oxidoreductase. nih.govnih.gov

By substituting the natural substrate with its deuterated analog, researchers can use techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy to track the deuterium atoms. This allows them to determine which products are formed from the initial labeled substrate and to quantify the flux through different competing pathways. This approach provides definitive evidence of metabolic links that would be difficult to establish by other means.

The use of deuterated substrates is a classic technique in enzymology for probing reaction mechanisms, particularly for reactions involving the transfer of a hydrogen atom, ion, or radical. The difference in mass between deuterium and hydrogen leads to a difference in the vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The C-D bond is stronger and requires more energy to break, which can slow down the rate of a reaction if this bond cleavage is the rate-determining step. This phenomenon is known as the kinetic isotope effect (KIE).

Enzymes such as 1,3-propanediol oxidoreductase (PDOR), which catalyzes the interconversion of 1,3-propanediol and 3-HPA, can also act on other small alcohols like 1-propanol. nih.gov By using 1-Propan-1,1,3,3,3-d5-ol(9CI) as a substrate for such an oxidoreductase, researchers can measure the reaction rate compared to that with unlabeled 1-propanol. A significant KIE would provide strong evidence that the cleavage of a C-H bond at one of the labeled positions is a key step in the enzymatic mechanism. This information is crucial for understanding how the enzyme functions at a molecular level.

Environmental and Industrial Process Monitoring (Focus on Research Methodologies)

In environmental and industrial settings, accurate quantification of volatile organic compounds (VOCs), including alcohols like 1-propanol, is essential for process control and regulatory compliance. Research methodologies for monitoring these compounds often rely on gas chromatography (GC) coupled with various detectors. The use of 1-Propan-1,1,3,3,3-d5-ol(9CI) as an internal standard in these methods significantly improves the quality of the data.

For example, in monitoring fermentation processes for the production of biofuels or chemicals like 1,3-propanediol, headspace GC is a common technique used to measure the concentration of products and byproducts in the fermentation broth. chromforum.orgresearchgate.net Adding a known amount of 1-Propan-1,1,3,3,3-d5-ol(9CI) to the samples before analysis can correct for variations in sample matrix (e.g., changes in salt concentration or pH) and inconsistencies in the headspace injection process. chromforum.org

Similarly, in environmental analysis, this deuterated standard can be used in methods for detecting 1-propanol in water, soil, or air samples. Its use helps to overcome challenges associated with complex sample matrices and the low concentrations at which pollutants are often found. The internal standard method allows for robust and reliable quantification, which is critical for environmental impact assessments and remediation monitoring. The determination of chemical warfare agents or their degradation products is another area where robust analytical methods are paramount, and isotopically labeled internal standards provide the necessary level of reliability. nih.govresearchgate.net

| Application Area | Research Methodology | Role of 1-Propan-1,1,3,3,3-d5-ol(9CI) | Analytical Technique |

|---|---|---|---|

| Industrial Fermentation | Monitoring production of 1,3-propanediol or biofuels. researchgate.net | Internal Standard | Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) |

| Environmental Monitoring | Quantification of volatile organic compounds (VOCs) in water or air. | Internal Standard | Purge and Trap GC-MS |

| Chemical Process Control | Analysis of reactants and products in chemical synthesis. | Internal Standard | Gas Chromatography-Flame Ionization Detector (GC-FID) |

| Forensic Toxicology | Quantification of ethanol and other alcohols in biological matrices. researchgate.net | Internal Standard | HS-GC-MS |

Theoretical and Computational Studies of Deuterated Propanols

Quantum Mechanical (QM) Calculations for Vibrational Frequencies and Isotope Effects

Quantum mechanical calculations are a powerful tool for predicting the vibrational frequencies of molecules. For deuterated propanols, these calculations are particularly insightful for understanding the shifts in vibrational modes upon isotopic substitution. The replacement of hydrogen with the heavier deuterium (B1214612) isotope leads to a decrease in the vibrational frequency of the corresponding bond, a phenomenon that can be precisely calculated and compared with experimental spectroscopic data.

The theoretical basis for these calculations lies in solving the Schrödinger equation for the molecular system. Methods like Density Functional Theory (DFT) and post-Hartree-Fock methods are commonly employed. researchgate.net For a molecule like 1-Propan-1,1,3,3,3-d5-ol, QM calculations can predict the entire infrared (IR) and Raman spectra. The calculated frequencies for C-D bonds will be significantly lower than those for C-H bonds, and O-H versus O-D stretches will also show a predictable shift.

These calculated frequency shifts are fundamental to understanding kinetic isotope effects (KIEs). The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org In the context of deuterated propanols, the cleavage of a C-D bond is typically slower than the cleavage of a C-H bond due to the lower zero-point energy of the C-D bond. wikipedia.org QM calculations can model the potential energy surface of a reaction and determine the activation energies for both the deuterated and non-deuterated species, thus providing a theoretical value for the KIE. For instance, studies on the oxidation of alcohols have utilized QM calculations to rationalize experimentally observed deuterium isotope effects, providing evidence for specific reaction mechanisms like concerted or stepwise pathways. nih.gov

Table 1: Theoretical vs. Experimental Isotope Effects in Alcohol Oxidation

| Alcohol | Theoretical Isotope Effect (kH/kD) | Experimental Isotope Effect (kH/kD) | Reference |

| Ethanol | - | 1.5 | nih.gov |

| 2-Cl-ethanol | - | 5 | nih.gov |

| 2-Br-ethanol | - | 5 | nih.gov |

| 4-NO2-benzyl alcohol | - | 12 | nih.gov |

| 4-CH3O-benzyl alcohol | - | 4.3 | nih.gov |

Data not available for 1-Propan-1,1,3,3,3-d5-ol in the provided search results.

Molecular Dynamics (MD) Simulations of Deuterium-Substituted Systems

Molecular dynamics simulations offer a computational microscope to observe the time-evolution of molecular systems. For deuterium-substituted systems like 1-Propan-1,1,3,3,3-d5-ol, MD simulations can reveal how isotopic substitution affects the structure, dynamics, and intermolecular interactions in the liquid phase.

MD simulations of propanol-water mixtures have been performed to understand the hydrogen-bonding network and its temperature dependence. arxiv.org By combining force fields like OPLS-AA for propanol (B110389) with water models such as SPC/E and TIP4P/2005, researchers can achieve a semi-quantitative description of the liquid structure. arxiv.org For a deuterated species, the force field parameters would need to be adjusted to account for the increased mass of deuterium. This would lead to slower dynamics, affecting properties like diffusion coefficients and rotational correlation times.

Furthermore, MD simulations can be used to study the effect of confinement on the dynamics of alcohols. nih.gov Such studies have shown that dynamic processes can speed up in confinement, and the extent of this effect can be influenced by the molecular architecture. nih.gov While specific MD studies on 1-Propan-1,1,3,3,3-d5-ol were not found, the principles from studies on non-deuterated propanol and other deuterated molecules are directly applicable. For instance, simulations on ionized 1- and 2-propanol have provided insights into complex processes like isomerization and roaming mechanisms following photoexcitation. rsc.org

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction

Density Functional Theory (DFT) has become a cornerstone in computational chemistry for predicting reaction mechanisms due to its balance of accuracy and computational cost. mdpi.com For reactions involving deuterated propanols, DFT can be used to elucidate detailed pathways and transition states.

One area where DFT has been extensively applied is in the study of alcohol oxidation. mdpi.com For example, DFT calculations have been used to investigate the mechanism of propane (B168953) oxidative dehydrogenation on metal oxide surfaces. nih.gov These studies determine the energetics of C-H bond activation at different sites on the catalyst surface and can distinguish between different mechanistic possibilities, such as radical and oxo-insertion pathways. nih.gov The insights gained from propane can be extended to propanol, where the presence of the hydroxyl group introduces additional reaction channels.

In the context of 1-Propan-1,1,3,3,3-d5-ol, DFT calculations would be invaluable for predicting the regioselectivity and stereoselectivity of reactions. The deuteration pattern in this specific isotopologue would influence the relative activation barriers for reactions occurring at different positions in the molecule. For instance, in an oxidation reaction, DFT could predict whether the C-H bond at the second carbon is more or less likely to react compared to the C-D bonds at the first and third carbons. DFT has also been employed to study the hydrogenation of propanal, a related carbonyl compound, on platinum surfaces, providing a detailed potential energy diagram for the reaction. researchgate.net

Table 2: Calculated Activation Barriers for Propanal Hydrogenation on Pt(111)

| Reaction Step | Activation Barrier (kJ/mol) | Reference |

| Addition of H to adsorbed propanal to form alkoxy | ~15 | researchgate.net |

| Addition of H to adsorbed alkoxy to form propanol | ~15 | researchgate.net |

Modeling Isotopic Exchange Processes and Equilibrium Deuterium Distribution

Theoretical models are crucial for understanding and predicting the behavior of isotopic exchange reactions, where isotopes are redistributed among different molecules or different positions within the same molecule. For 1-Propan-1,1,3,3,3-d5-ol, this involves modeling the exchange of deuterium with hydrogen from other molecules, such as a solvent, or intramolecular scrambling.

The equilibrium distribution of deuterium is governed by the relative thermodynamic stabilities of the different possible isotopologues. Quantum mechanical calculations can be used to compute the zero-point energies and vibrational frequencies of all possible deuterated forms of propanol. The equilibrium constant for an isotopic exchange reaction can then be calculated using statistical mechanics. Generally, the heavier isotope will preferentially accumulate in the position corresponding to the strongest bond, which has the highest vibrational frequency.

Experimentally, hydrogen-deuterium exchange (HDX) is a common technique for probing molecular structure and dynamics. nih.gov Theoretical modeling of HDX processes in deuterated propanols can provide a deeper understanding of the underlying mechanisms, which can be influenced by factors such as pH and the presence of catalysts. For example, studies on enzyme-catalyzed reactions have shown that primary deuterium equilibrium isotope effects are around 1.18 for the oxidation of secondary alcohols. nih.gov This indicates that deuterium is enriched in the alcohol relative to the reduced nicotinamide (B372718) adenine (B156593) dinucleotide (DPNH). nih.gov

Table 3: Primary Deuterium Equilibrium Isotope Effects for Alcohol Oxidation

| Alcohol | Equilibrium Isotope Effect (Keq(H)/Keq(D)) | Reference |

| cyclohexanol-1-d | 1.18 | nih.gov |

| 2-propanol-2-d | 1.175 | nih.gov |

| L-malate-2-d | 1.173 | nih.gov |

| L-lactate-2-d | 1.19 | nih.gov |

| ethanol | 1.07 | nih.gov |

Future Directions and Emerging Research Avenues

Advancements in Deuteration Technologies and Scale-Up for Research

The broader availability of specifically deuterated compounds like 1-propan-1,1,3,3,3-d5-ol for research is intrinsically linked to the progress in isotopic labeling technologies. Historically, the synthesis of deuterated molecules could be complex and costly, limiting their use. However, recent years have seen significant breakthroughs in developing more efficient, selective, and scalable deuteration methods. researchgate.net

Modern approaches are moving beyond traditional batch syntheses, which often face limitations in scalability and efficiency. tn-sanso.co.jp Emerging technologies include:

Catalytic Hydrogen Isotope Exchange (HIE): This is a highly desirable method as it can often be applied late in a synthetic sequence. youtube.com Iridium-based catalysts, in particular, have proven effective for the selective H/D exchange in alcohols, using deuterium (B1214612) oxide (D₂O) as an inexpensive and readily available deuterium source. rsc.org Such catalytic systems offer the potential for direct and chemoselective deuteration under milder conditions than previously possible. researchgate.netrsc.org

Flow Synthesis: Continuous flow reactors, sometimes coupled with heating sources like microwaves, are being developed to overcome the limitations of batch production. tn-sanso.co.jp This method allows for better control over reaction parameters, improved heat and mass transfer, and can significantly reduce production time. tn-sanso.co.jp Furthermore, flow systems can simplify purification processes, for instance, by integrating liquid-liquid separators to remove the aqueous phase after an H-D exchange reaction. tn-sanso.co.jp

Electrochemical Methods: Recent research has demonstrated the potential of electrochemical systems for reductive deuteration. researchgate.net These methods can use D₂O as the deuterium source and offer high selectivity and Faradaic efficiency, with successful examples of gram-scale production of deuterated alcohols. researchgate.net

The primary challenge for large-scale production has been the cost and throughput of these technologies. tn-sanso.co.jp However, ongoing research focuses on improving catalyst efficiency and developing robust, continuous processes. The ability to produce compounds like 1-propan-1,1,3,3,3-d5-ol on the decagram scale or larger is becoming more feasible, which will be critical for its use in applications like neutron scattering studies of polymers, which require larger quantities of deuterated solvents. rsc.org

Table 1: Comparison of Modern Deuteration Technologies

| Technology | Primary Deuterium Source | Key Advantages | Challenges |

|---|---|---|---|

| Catalytic HIE | D₂O | High selectivity, mild reaction conditions, late-stage functionalization. youtube.comrsc.org | Catalyst cost and stability, controlling regioselectivity. youtube.com |

| Flow Synthesis | D₂O | Improved throughput, enhanced safety, easier scale-up, process automation. tn-sanso.co.jp | Initial setup cost, potential for channel clogging. |

| Electrochemical Deuteration | D₂O | High efficiency, avoids costly D₂ gas, potential for solvent-free reactions. researchgate.net | Electrode deactivation, separation costs. researchgate.net |

Integration with Novel Spectroscopic and Analytical Platforms for Enhanced Resolution

Deuterated solvents are fundamental to Nuclear Magnetic Resonance (NMR) spectroscopy, where they are used to eliminate overwhelming solvent signals from the spectra of dissolved analytes. carlroth.comdocbrown.info 1-Propan-1,1,3,3,3-d5-ol serves this purpose well, but its utility extends far beyond that of a passive solvent. Its integration with a variety of advanced analytical platforms is key to enhancing measurement sensitivity and resolution.

In NMR spectroscopy , the selective deuteration in 1-propan-1,1,3,3,3-d5-ol can be used to study molecular interactions and dynamics with greater clarity. armar-europa.de In complex biological systems, perdeuteration of proteins against a protonated background (or vice-versa) is a powerful technique to simplify crowded spectra and enable the study of very large biomolecular complexes. nih.gov

In mass spectrometry (MS) , deuterated compounds are invaluable as internal standards for quantitative analysis. symeres.com Because their chemical behavior is nearly identical to their non-labeled counterparts but they have a different mass, they can be used to improve the accuracy and precision of concentration measurements. symeres.com

A significant emerging application is in neutron scattering , particularly Small-Angle Neutron Scattering (SANS). This technique is used to study the structure of materials, especially polymers, on a nanometer to micrometer scale. rsc.org By using deuterated solvents like 1-propan-1,1,3,3,3-d5-ol, researchers can create a "contrast" that makes a non-deuterated polymer chain "visible" to neutrons. This allows for the precise determination of polymer conformation, such as the radius of gyration, in solution. rsc.org The ability to deuterate the solvent instead of the polymer analyte itself opens up far-reaching applications for assessing polymer materials and additives. rsc.org

Expansion of Mechanistic Studies to New and Complex Chemical Systems

Isotopic labeling is a cornerstone technique for elucidating the mechanisms of chemical reactions. wikipedia.org By replacing hydrogen with deuterium at specific positions, chemists can track the movement of atoms through a reaction pathway. The use of 1-propan-1,1,3,3,3-d5-ol offers a precise tool for probing reactions involving the propanol (B110389) backbone.

The primary tool in these studies is the Kinetic Isotope Effect (KIE) , where the difference in mass between hydrogen and deuterium leads to a different rate for bond-breaking reactions. symeres.comacs.org Observing a KIE when a C-H bond is replaced by a C-D bond provides strong evidence that this bond is broken in the rate-determining step of the reaction.

Studies using isotopically labeled propanol have already provided significant mechanistic insights. For example, investigations into the electrooxidation of 1-propanol (B7761284) on platinum electrodes used ¹³C labeling to confirm the identity of reaction intermediates and trace the formation of adsorbed carbon monoxide (COad). acs.org Such experiments demonstrated that at low potentials, COad forms primarily from the carbon atom bearing the hydroxyl group. acs.org Similarly, studies of 2-propanol on molybdenum surfaces used selective deuterium labeling to understand intramolecular vibrational coupling and identify key reaction steps in surface-catalyzed reactions. aip.orgosti.gov

Future research will expand these types of mechanistic investigations to more complex systems:

Catalysis: Understanding how catalysts activate specific C-H bonds is crucial for designing more efficient and selective chemical processes. 1-propan-1,1,3,3,3-d5-ol can be used as a probe molecule to study the mechanisms of new catalysts for alcohol oxidation or reforming.

Biocatalysis: In enzyme-mediated reactions, this labeled compound can help map the active site and understand the precise steps of substrate transformation.

Combustion Chemistry: The combustion of alcohols is a complex process involving numerous elementary reactions. Kinetic models of propanol combustion can be refined and validated by studying the flame chemistry of specifically deuterated isomers. researchgate.netucsd.edu

Potential for Isotopic Labeling in Advanced Materials Science Research

The application of deuterated compounds in materials science is a rapidly growing field. acs.org The substitution of hydrogen with deuterium can subtly alter the physical properties of a material due to the stronger C-D bond compared to the C-H bond. This "isotope effect" can be exploited to enhance material performance and longevity. zeochem.com

One of the most prominent examples is in Organic Light-Emitting Diodes (OLEDs) . The degradation of OLED materials is often linked to the breaking of C-H bonds. By replacing these bonds with more stable C-D bonds at critical positions in the organic molecules, the operational lifetime and efficiency of OLED devices can be significantly improved. tn-sanso.co.jpzeochem.com

In polymer science , isotopic labeling with deuterium is a powerful tool for understanding material properties and degradation pathways. alfa-chemistry.com By selectively labeling parts of a polymer chain or the surrounding matrix, researchers can use techniques like SANS, solid-state NMR, and Fourier-transform infrared spectroscopy (FTIR) to:

Track polymer degradation under thermal or oxidative stress. researchgate.net

Investigate surface interactions and the stability of polymer-based materials and coatings.

Study the dynamics and conformation of polymer chains in blends and composites. rsc.org

For example, experiments on the aging of Nylon 6,6 used isotopic labeling to identify the origin of volatile degradation products like CO₂ and ammonia, providing crucial insights into the underlying chemical breakdown mechanisms. researchgate.net 1-Propan-1,1,3,3,3-d5-ol can serve as a valuable deuterated building block or solvent in the synthesis and analysis of new polymers and advanced functional materials.

Q & A

[Basic] What experimental methods are recommended for synthesizing 1-Propan-1,1,3,3,3-d5-ol(9CI) with high isotopic purity?

Answer: Synthesis should prioritize isotopic labeling via deuterium exchange or catalytic deuteration. For example, enzymatic or acid/base-catalyzed exchange in deuterated solvents (e.g., D2O or CD3OD) can selectively replace hydrogen atoms at specific positions. Isotopic purity must be verified using -NMR and high-resolution mass spectrometry (HRMS) to confirm deuterium incorporation and rule out non-deuterated byproducts . Reaction conditions (pH, temperature, catalyst) should be optimized to minimize isotopic scrambling .

[Basic] How can deuterium substitution patterns in this compound be characterized?

Answer: Key techniques include:

- -NMR : Identifies deuterium positions and quantifies isotopic enrichment.

- Isotopic Ratio Mass Spectrometry (IRMS) : Measures ratios.

- Infrared Spectroscopy (IR) : Detects shifts in O-H/D stretching vibrations (~2500 cm for O-D vs. ~3300 cm for O-H) .

Cross-validate results with computational simulations (e.g., DFT for vibrational frequencies) to resolve ambiguities .

[Advanced] How should researchers address contradictory spectroscopic data when determining the structure of deuterated derivatives?

Answer: Contradictions often arise from isotopic effects or overlapping signals. Mitigation strategies:

- Multi-Technique Validation : Combine -NMR, -NMR, and HRMS to resolve positional ambiguities.

- Variable-Temperature NMR : Reduces signal broadening caused by deuterium’s quadrupolar moment .

- Isotopic Dilution Experiments : Introduce a known deuterated standard to calibrate spectral data .

[Advanced] What computational methods predict isotopic effects on the compound’s reactivity?

Answer: Use density functional theory (DFT) or molecular dynamics (MD) to model kinetic isotope effects (KIEs). Focus on:

- Transition State Analysis : Compare activation energies for deuterated vs. non-deuterated pathways.

- Solvent Isotope Effects : Simulate hydrogen/deuterium exchange in protic solvents .

Experimental validation via kinetic studies (e.g., measuring rate constants in H2O vs. D2O) is critical .

[Basic] What safety protocols are essential for handling deuterated alcohols in the lab?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile deuterated solvents.

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles.

- Waste Management : Segregate deuterated waste to prevent cross-contamination .

- Emergency Protocols : Train staff on spill response (e.g., neutralization for acidic byproducts) .

[Advanced] How can non-deuterated byproducts be removed during purification?

Answer:

- Chromatography : Use deuterated solvents in HPLC to avoid reintroducing .

- Distillation : Exploit boiling point differences (deuterated compounds often have slightly higher b.p.) .

- Recrystallization : Select solvents where non-deuterated impurities have lower solubility .

[Basic] How does deuteration affect the physical properties of 1-Propanol derivatives?

Answer: Deuteration increases molecular mass and alters:

- Boiling Point : Higher due to stronger D-O vs. H-O hydrogen bonds.

- Density : Elevated by ~10% compared to non-deuterated analogs.

- Viscosity : Slightly increased due to isotopic mass effects .

[Basic] What are best practices for long-term storage of deuterated alcohols?

Answer:

- Inert Atmosphere : Store under argon/nitrogen to prevent proton exchange with atmospheric moisture.

- Airtight Containers : Use glass ampoules or Schlenk flasks.

- Low Temperatures : Keep at -20°C to slow isotopic exchange .

[Advanced] How to design kinetic studies comparing deuterated and non-deuterated 1-Propanol?

Answer:

- Control Reaction Conditions : Maintain identical temperature, solvent, and catalyst concentrations.

- Isotopic Labeling : Use / isotopic tracers to track reaction pathways.

- Data Analysis : Apply the Swain-Schaad relationship to quantify KIEs .

[Advanced] What strategies ensure isotopic integrity in multi-step syntheses involving this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.